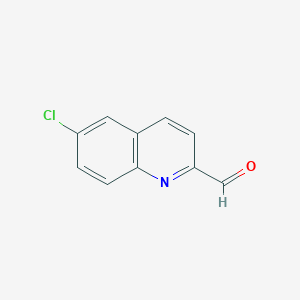

6-Chloroquinoline-2-carbaldehyde

Vue d'ensemble

Description

6-Chloroquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 59394-26-2. It has a molecular weight of 191.62 . The IUPAC name for this compound is 6-chloro-2-quinolinecarbaldehyde .

Molecular Structure Analysis

The InChI code for 6-Chloroquinoline-2-carbaldehyde is 1S/C10H6ClNO/c11-8-2-4-10-7 (5-8)1-3-9 (6-13)12-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Application : 6-Chloroquinoline-2-carbaldehyde is used in the synthesis of various bioactive quinoline derivatives . These derivatives have been harnessed via expeditious synthetic approaches .

- Method : The 2-chloroquinoline-3-carbaldehyde undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .

- Results : This process yields 2-(phenylethynyl) quinoline-3-carbaldehydes .

-

Organic Synthesis

- Application : 6-Chloroquinoline-2-carbaldehyde is used in the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes .

- Method : The synthesis involves the use of formylation reaction as a synthetic strategy to form versatile carboxaldehyde intermediates . This is achieved using the Vilsmeier-Haack reaction .

- Results : The characteristic two peaks of aldehyde in IR and the 1H NMR signals at δ value 9-11 indicates the formation of quinoline-3-carbaldehyde from the corresponding oximes .

-

Antimicrobial Activity

- Application : Quinoline derivatives, including 6-Chloroquinoline-2-carbaldehyde, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Method : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Results : The corresponding bromo derivative exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .

-

Amination

- Application : 6-Chloroquinoline-2-carbaldehyde can be aminated to obtain 2-amino-3-quinolinecarbaldehyde .

- Method : The amination of aldehyde occurs either by microwave-enhanced reaction using ammonium acetate as constituent synthons using tetrabutyl ammonium bromide (TBAB) as a catalyst, or by using dry ammonia gas in ethanol .

- Results : The amination process results in the formation of 2-amino-3-quinolinecarbaldehyde .

-

Condensation Reaction

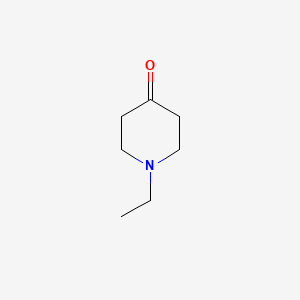

- Application : Hydrazono-quinolines, which can be derived from 6-Chloroquinoline-2-carbaldehyde, can undergo further condensation reaction with substituted-carboxylic acids .

- Method : The condensation reaction is carried out in DMF containing 1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC) and TEA .

- Results : The reaction yields the corresponding amides .

-

Antiviral Activity

- Application : Quinoline derivatives, including 6-Chloroquinoline-2-carbaldehyde, have been found to exhibit antiviral activity .

- Method : The antiviral activity of quinoline derivatives is often attributed to their ability to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

- Results : This leads to rapid bacterial death, making quinoline derivatives effective against various viral infections .

-

Synthesis of Bioactive Heterocyclic Compounds

- Application : 6-Chloroquinoline-2-carbaldehyde can be used in the synthesis of bioactive heterocyclic compounds .

- Method : The synthesis involves intramolecular cyclization of 1,3-diols in DMF containing HCl .

- Results : This process produces (2 R,4 S) 46a and (2 S,4 S)-2,4-dimethyl-3,4-dihydro-2 H -pyrano [2,3- b ]quinoline 46b .

-

Vilsmeier–Haack Reaction

- Application : 6-Chloroquinoline-2-carbaldehyde can be transformed into crucial intermediates via the Vilsmeier–Haack reaction .

- Method : The reaction uses POCl3 in DMF for the transformation of compounds to the crucial intermediate 2-chloro-6-fluoroquinoline-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde .

- Results : The Vilsmeier–Haack reaction is a formylation reaction that is used to introduce aldehyde groups into molecules .

Safety And Hazards

The safety information for 6-Chloroquinoline-2-carbaldehyde indicates that it has the following hazard statements: H302;H315;H319;H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

6-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISQESZDBPYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297216 | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinoline-2-carbaldehyde | |

CAS RN |

59394-26-2 | |

| Record name | 59394-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)